molecular formula C11H15N3S B13533344 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine

1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13533344
M. Wt: 221.32 g/mol
InChI Key: SESGNFPISKPOCF-UHFFFAOYSA-N
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Description

1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group, a propyl group, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:

    Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.

    Substitution Reactions: Introducing the thiophene ring through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalytic Processes: Using catalysts to improve reaction efficiency.

    Green Chemistry Approaches: Minimizing waste and using environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or sulfoxides.

    Reduction: Reduction of the thiophene ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution on the pyrazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents for cross-coupling.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the propyl group.

    4-Propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the methyl group.

    1-Methyl-4-propyl-1h-pyrazol-5-amine: Lacks the thiophene ring.

Uniqueness

The unique combination of substituents in 1-Methyl-4-propyl-3-(thiophen-2-yl)-1h-pyrazol-5-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

2-methyl-4-propyl-5-thiophen-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H15N3S/c1-3-5-8-10(9-6-4-7-15-9)13-14(2)11(8)12/h4,6-7H,3,5,12H2,1-2H3

InChI Key

SESGNFPISKPOCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C2=CC=CS2)C)N

Origin of Product

United States

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